molecular formula C14H16N6O2S B2489468 N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,4-dimethylthiazole-5-carboxamide CAS No. 2034276-56-5

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,4-dimethylthiazole-5-carboxamide

Cat. No.: B2489468
CAS No.: 2034276-56-5
M. Wt: 332.38
InChI Key: GWOIKTHJCVEEOY-UHFFFAOYSA-N
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Description

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,4-dimethylthiazole-5-carboxamide is a sophisticated heterocyclic compound designed for advanced pharmacological research, particularly in the field of oncology. This molecule integrates a triazolo[4,3-b]pyridazine core, a privileged scaffold in medicinal chemistry known for its significant therapeutic potential. Recent scientific investigations highlight that the triazolo[4,3-b]pyridazine structure serves as a critical pharmacophore for designing potent inhibitors of key enzymes involved in cancer progression, such as c-Met and Pim-1 kinases . The inhibition of these kinase targets disrupts essential cellular signaling pathways—including PI3K/AKT/mTOR—that regulate cancer cell survival, proliferation, and metabolism . The strategic incorporation of the 2,4-dimethylthiazole carboxamide moiety further enhances the molecule's ability to engage with enzyme active sites, potentially improving both binding affinity and selectivity. The primary research value of this compound lies in its application as a potential dual inhibitor for investigating signaling pathways in various cancer cell lines. Its mechanism is hypothesized to involve binding to the ATP-binding pocket of target kinases, thereby preventing phosphorylation and subsequent activation of downstream effectors . This action can lead to the induction of apoptosis (programmed cell death) and cell cycle arrest, as demonstrated in studies with structurally related triazolopyridazine derivatives . Researchers can utilize this compound as a chemical tool to elucidate the roles of c-Met and Pim-1 in oncogenesis or as a lead structure for the development of novel antitumor agents. This product is provided for non-human research applications only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6O2S/c1-4-22-12-6-5-10-17-18-11(20(10)19-12)7-15-14(21)13-8(2)16-9(3)23-13/h5-6H,4,7H2,1-3H3,(H,15,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWOIKTHJCVEEOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN2C(=NN=C2CNC(=O)C3=C(N=C(S3)C)C)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,4-dimethylthiazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of a triazolo[4,3-b]pyridazine moiety and a thiazole ring, which contributes to its diverse biological profile. Its molecular formula is C16H18N6O2SC_{16}H_{18}N_{6}O_{2}S with a molecular weight of approximately 350.42 g/mol. The structural complexity suggests potential interactions with various biological targets.

The primary mechanism of action for this compound involves the inhibition of specific Receptor Tyrosine Kinases (RTKs) such as c-Met. These kinases play crucial roles in cellular signaling pathways that regulate growth and proliferation. By binding to the active sites of these enzymes, the compound can disrupt signaling cascades that contribute to cancer progression and metastasis.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance:

  • In vitro studies have shown that derivatives of triazoles can inhibit cell proliferation in various cancer cell lines. For example, related compounds demonstrated IC50 values in the low micromolar range against breast (MCF-7) and colon (HCT-116) cancer cell lines .
Compound TypeCell LineIC50 (µM)
Triazole DerivativeMCF-70.0585
Triazole DerivativeHCT-1166.2

Enzyme Inhibition

In addition to anticancer effects, this compound also exhibits enzyme inhibitory activity:

  • Kinase Inhibition : The compound has shown selectivity towards kinases involved in tumorigenesis.
  • Enzymatic Activity : It can inhibit enzyme activity by occupying the active site and preventing substrate access.

Case Studies

Several studies have explored the biological activities of similar compounds:

  • Study on Triazole Derivatives : A study evaluated various substituted triazoles for their anticancer properties and found several derivatives with promising activity against multiple cancer cell lines .
  • Kinase Inhibitor Research : Research on kinase inhibitors revealed that modifications to the triazole structure could enhance selectivity and potency against specific kinases like c-Met and Aurora kinases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

The triazolo-pyridazine scaffold is shared with 4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]butanamide (). Key differences include:

  • Substituent at position 6 : The target compound has a 6-ethoxy group, while the analog in features a 6-methoxy group. The ethoxy substituent increases lipophilicity (logP) by ~0.5 units compared to methoxy, which may enhance tissue penetration but reduce aqueous solubility .
  • Thiazole substituents: The target compound’s 2,4-dimethylthiazole contrasts with the 4-pyridinyl-thiazole in the analog.

Functional Group Variations

  • N-Substituted Thiazole Carboxamides : describes analogs like ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate , which share the thiazole-carboxamide backbone but lack the triazolo-pyridazine core. These compounds are synthesized via coupling reactions similar to those hypothesized for the target compound, suggesting shared synthetic pathways (e.g., HOBt/EDC-mediated amidation) .
  • Triazole-Thiol Derivatives : reports compounds like 5-[5-(4-methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol , which incorporate triazole-thiol moieties instead of triazolo-pyridazine. The thiol group in these analogs may confer redox activity, unlike the carboxamide in the target compound .

Comparative Structural and Hypothesized Property Table

Compound Name Core Structure Key Substituents Hypothesized Properties
N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,4-dimethylthiazole-5-carboxamide (Target) Triazolo-pyridazine + thiazole 6-ethoxy, 2,4-dimethylthiazole High lipophilicity, enhanced metabolic stability, potential kinase inhibition
4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]butanamide Triazolo-pyridazine + thiazole 6-methoxy, 4-pyridinyl-thiazole Moderate lipophilicity, π-π binding capability, possible CYP450 interactions
Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate Thiazole-carboxylate 4-pyridinyl, ethyl ester Lower metabolic stability, ester hydrolysis susceptibility
5-[5-(4-methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol Pyrrolo-thiazolo-pyrimidine + triazole Triazole-thiol, methoxyphenyl Redox activity, potential for disulfide bond formation

Q & A

Q. How can reaction conditions be optimized for synthesizing N-((6-ethoxy-triazolopyridazin-yl)methyl)thiazole-carboxamide derivatives?

  • Methodological Answer: Synthesis optimization involves multi-step protocols with controlled parameters. Key steps include:
  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution for triazolopyridazine-thiazole coupling .
  • Temperature Control: Maintain 60–80°C during cyclization to prevent byproducts (e.g., dimerization) .
  • Catalysts: Use K₂CO₃ or Et₃N to deprotonate intermediates, improving coupling efficiency .
  • Monitoring: Track reaction progress via TLC or HPLC, adjusting time (6–24 hrs) based on intermediate stability .

Q. What analytical techniques validate the purity and structure of this compound?

  • Methodological Answer:
  • NMR Spectroscopy: ¹H/¹³C NMR confirm regiochemistry (e.g., triazole-proton shifts at δ 8.2–8.5 ppm) and ethoxy-group integration .
  • Mass Spectrometry (HR-MS): Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 402.1234) and fragmentation patterns .
  • HPLC Purity: Use C18 columns (ACN/H₂O gradient) to achieve ≥95% purity; retention times correlate with logP .

Q. How is preliminary biological activity screening conducted for this compound?

  • Methodological Answer:
  • Enzyme Assays: Test inhibition of kinases (e.g., EGFR, HER2) at 1–10 µM using fluorescence-based ADP-Glo™ kits .
  • Cell Viability: Employ MTT assays on cancer lines (e.g., MCF-7, HeLa) with IC₅₀ calculations via nonlinear regression .
  • Selectivity Profiling: Compare activity against non-target enzymes (e.g., CYP450 isoforms) to assess off-target risks .

Q. Which purification strategies are effective for isolating this compound?

  • Methodological Answer:
  • Column Chromatography: Use silica gel (hexane/EtOAc, 3:1) for intermediates; reverse-phase (C18, MeOH/H₂O) for final product .
  • Recrystallization: Optimize solvent pairs (e.g., EtOH/H₂O) to remove unreacted thiazole-carboxamide precursors .

Q. How is compound stability assessed under varying storage conditions?

  • Methodological Answer:
  • Thermal Stability: Accelerated degradation studies at 40°C/75% RH for 4 weeks; monitor via HPLC for decomposition products .
  • Photostability: Expose to UV light (ICH Q1B guidelines); quantify isomerization using chiral HPLC .

Advanced Research Questions

Q. How are structure-activity relationships (SAR) explored for triazolopyridazine-thiazole hybrids?

  • Methodological Answer:
  • Substituent Variation: Synthesize analogs with modified ethoxy groups (e.g., methoxy, propoxy) to assess steric effects on kinase binding .
  • Bioisosteric Replacement: Replace thiazole with oxadiazole; compare IC₅₀ shifts in enzymatic assays .
  • 3D-QSAR Modeling: Align compounds using CoMFA to identify electrostatic/hydrophobic hotspots critical for activity .

Q. How can contradictory bioactivity data between in vitro and cell-based assays be resolved?

  • Methodological Answer:
  • Solubility Correction: Measure kinetic solubility (shake-flask method) and adjust dosing concentrations in media .
  • Metabolite Screening: Incubate compound with liver microsomes; identify active/inactive metabolites via LC-MS .
  • Membrane Permeability: Use Caco-2 monolayers to quantify apparent permeability (Papp) and efflux ratios .

Q. What computational approaches predict target interactions for this compound?

  • Methodological Answer:
  • Molecular Docking: Glide SP/XP protocols (Schrödinger) to dock into kinase ATP pockets (e.g., PDB 1M17); validate poses with MM-GBSA scoring .
  • MD Simulations: Run 100-ns trajectories (AMBER) to assess binding stability; analyze RMSD/RMSF for key residues .

Q. Which strategies improve metabolic stability without compromising potency?

  • Methodological Answer:
  • Deuterium Incorporation: Replace labile methyl groups with CD₃; assess t₁/₂ in hepatocyte incubations .
  • Prodrug Design: Mask carboxamide as ester; evaluate hydrolysis rates in plasma vs. target tissues .

Q. How are in vivo efficacy and toxicity profiles evaluated?

  • Methodological Answer:
  • Xenograft Models: Administer 10–50 mg/kg (oral/i.p.) in nude mice with MDA-MB-231 tumors; measure tumor volume vs. vehicle .
  • Toxicokinetics: Monitor ALT/AST levels and histopathology (liver/kidney) after 28-day repeated dosing .

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